molecular formula C14H18O B1604659 Cyclopentyl 2,5-dimethylphenyl ketone CAS No. 27586-77-2

Cyclopentyl 2,5-dimethylphenyl ketone

Cat. No. B1604659
CAS RN: 27586-77-2
M. Wt: 202.29 g/mol
InChI Key: FPXIINHBJDLJPU-UHFFFAOYSA-N
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Description

Cyclopentyl 2,5-dimethylphenyl ketone is a chemical compound with the molecular formula C14H18O . It has a molecular weight of 202.3 . The IUPAC name for this compound is cyclopentyl (2,5-dimethylphenyl)methanone .


Molecular Structure Analysis

The InChI code for Cyclopentyl 2,5-dimethylphenyl ketone is 1S/C14H18O/c1-10-7-8-11(2)13(9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Catalysis and Synthetic Chemistry

Ketones, including structures similar to Cyclopentyl 2,5-dimethylphenyl ketone, have been extensively explored for their roles in catalytic processes and synthetic chemistry. For example, solid acid catalysts have been designed for the one-pot acetalization reaction of ketones, showcasing the influence of catalyst properties on the efficiency of synthesizing dimethyl acetals from carbonyl compounds (Thomas, Prathapan, & Sugunan, 2005). Similarly, the catalysis of ketones on K-10 clay and rare earth exchanged HFAU-Y zeolites further elucidates the potential of using ketones in mild reaction conditions to synthesize dimethylacetals, highlighting the role of pore size and solid acid catalysts' nature in acetalization efficiency (Thomas & Sugunan, 2006).

Organic Synthesis

The application of ketones in organic synthesis is demonstrated through various methodologies, such as the Suzuki-Miyaura coupling of simple ketones via catalytic activation of unstrained C-C bonds, offering a distinct approach to functionalized aromatic ketones (Xia, Wang, & Dong, 2018). Additionally, ketones have been used in enantioselective conjugate silyl additions to cyclic and acyclic unsaturated carbonyls, showcasing the potential of ketones in synthesizing enantiomerically enriched compounds with high yields and enantiomeric ratios (Lee & Hoveyda, 2010).

Material Science and Catalysis

In materials science and further catalytic applications, the synthesis and characterization of new hydrazone derivatives from α, β-unsaturated ketones have been studied for their antioxidant and anti-tyrosinase activities, indicating the utility of ketone derivatives in developing compounds with biological activities (Saouli et al., 2020). Moreover, cobaloxime/organocobaloxime catalysts synthesized from ketones have been reported for cyclic carbonate synthesis from CO2 and epoxides, underlining the role of ketones in environmental chemistry and catalysis (Kilic et al., 2014).

Safety And Hazards

The safety data sheet for Cyclopentyl 2,5-dimethylphenyl ketone indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .

properties

IUPAC Name

cyclopentyl-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-8-11(2)13(9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXIINHBJDLJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640561
Record name Cyclopentyl(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2,5-dimethylphenyl ketone

CAS RN

27586-77-2
Record name Cyclopentyl(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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